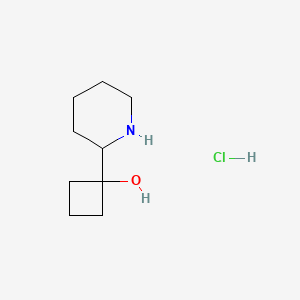

1-(Piperidin-2-yl)cyclobutan-1-ol HCl

Description

Contextualization of Piperidine (B6355638) and Cyclobutane (B1203170) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in medicinal chemistry. nih.gov It is a structural component in numerous pharmaceuticals and alkaloids, playing a crucial role in the biological activity of these compounds. nih.govijnrd.orgresearchgate.net The prevalence of the piperidine scaffold is underscored by its presence in over twenty classes of pharmaceuticals. nih.gov Its significance lies in its ability to act as a pharmacophore, directly interacting with biological targets, or as a structural element to achieve desired conformations and physicochemical properties in drug candidates. mdpi.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Similarly, the cyclobutane ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry. nih.gov Its unique puckered structure, C-C bond characteristics, and relative inertness despite its high ring strain offer distinct advantages. nih.gov The incorporation of a cyclobutane motif can introduce conformational restriction, a property that is often sought after in drug design to improve binding affinity and selectivity for biological targets. nih.gov Although historically underutilized compared to other cyclic systems, improved synthetic methods have made cyclobutane building blocks more accessible for incorporation into drug candidates. nih.gov

Table 1: Comparison of Piperidine and Cyclobutane Scaffolds

| Feature | Piperidine | Cyclobutane |

|---|---|---|

| Structure | Six-membered nitrogen-containing heterocycle | Four-membered carbocycle |

| Key Property | Basic nitrogen atom, conformational flexibility (chair/boat) | Puckered ring, conformational rigidity |

| Prevalence | Highly prevalent in pharmaceuticals and natural products. nih.govajchem-a.com | Increasingly used in medicinal chemistry. nih.gov |

| Role in Molecules | Pharmacophore, conformational anchor, improves solubility. mdpi.comresearchgate.net | Induces 3D structure, metabolic stability, conformational restriction. nih.gov |

Rationale for Investigating Complex Alcohol Derivatives

The synthesis of complex alcohols is a central theme in organic chemistry, driven by the ubiquity of the hydroxyl group in natural products and pharmaceuticals. rroij.com Alcohols serve as versatile intermediates, allowing for a wide range of chemical transformations. numberanalytics.com The strategic conversion of simpler alcohols into more complex structures is a key technique for building molecular complexity. organicchemistrytutor.com

Methods such as the Grignard reaction, which forms new carbon-carbon bonds, are fundamental to creating more elaborate alcohol architectures from simpler carbonyl precursors. rroij.comnumberanalytics.comorganicchemistrytutor.com The process often involves a sequence of oxidation of a starting alcohol to an aldehyde or ketone, followed by a Grignard reaction to add a new substituent and form a more complex alcohol. organicchemistrytutor.comyoutube.com This iterative process allows for the controlled, stepwise construction of intricate molecules. youtube.com The investigation of these complex derivatives is crucial for exploring new chemical space and developing novel compounds with tailored properties.

Overview of Synthetic Challenges in Constructing Substituted Piperidine-Cyclobutanol Adducts

The construction of molecules like 1-(Piperidin-2-yl)cyclobutan-1-ol HCl, which feature a substituted piperidine ring directly attached to a tertiary cyclobutanol (B46151), presents significant synthetic hurdles. The primary challenges lie in controlling stereochemistry and regioselectivity. nih.gov

Synthesizing substituted piperidines often requires multistep sequences, and achieving the desired substitution pattern can be complex. news-medical.net Intramolecular cyclization reactions are a common strategy, but controlling the formation of specific isomers can be difficult. nih.gov Modern approaches aim to shorten synthesis steps, for instance, by combining functionalization and cyclization in one-pot processes. nih.govmdpi.com

Furthermore, creating the tertiary alcohol on the cyclobutane ring, particularly adjacent to the piperidine substituent, adds another layer of complexity. The reaction of a piperidine-based organometallic reagent with cyclobutanone (B123998), or a cyclobutyl Grignard reagent with a piperidine-2-carboxaldehyde derivative, would be a logical approach. However, such reactions can be sensitive to steric hindrance and require careful control of reaction conditions to achieve the desired adduct. The synthesis of densely substituted piperidine adducts often involves managing complex reaction cascades to yield the desired diastereomer. nih.gov The development of modular and efficient strategies to overcome these challenges is an active area of research. news-medical.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Structure/Fragment |

|---|---|

| This compound | Target Compound |

| Piperidine | Heterocyclic Scaffold |

| Cyclobutane | Carbocyclic Scaffold |

| Cyclobutanone | Synthetic Precursor |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-2-ylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-9(5-3-6-9)8-4-1-2-7-10-8;/h8,10-11H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQYYJUTFZBPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Piperidin 2 Yl Cyclobutan 1 Ol Hcl

Retrosynthetic Analysis and Strategic Disconnections for the 1-(Piperidin-2-yl)cyclobutan-1-ol Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the 1-(Piperidin-2-yl)cyclobutan-1-ol framework, two primary strategic disconnections are considered, as illustrated below.

The first and most intuitive disconnection is at the C2-position of the piperidine (B6355638) ring, breaking the bond between the piperidine and cyclobutanol (B46151) moieties. This leads to a piperidine synthon and a cyclobutanol synthon. This approach suggests a convergent synthesis where the two key fragments are prepared separately and then coupled. The piperidine synthon can be a nucleophilic species, such as an organometallic derivative of piperidine, which would then react with an electrophilic cyclobutanone (B123998). Alternatively, an electrophilic piperidine precursor, like a cyclic imine, could be attacked by a nucleophilic cyclobutane (B1203170) species.

A second disconnection strategy involves breaking a bond within the cyclobutane ring itself. This would be part of a linear synthesis approach where the cyclobutane ring is constructed onto a pre-existing piperidine derivative. For instance, a [2+2] cycloaddition reaction could be envisioned between a vinyl piperidine derivative and a suitable ketene (B1206846) or alkene, forming the four-membered ring in a key step. libretexts.org

Total Synthesis Approaches to 1-(Piperidin-2-yl)cyclobutan-1-ol HCl

The synthesis of this compound can be approached through either convergent or linear strategies, each with its own set of advantages and challenges.

Convergent Synthesis Strategies

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages of the synthesis. This approach is often more efficient and allows for greater flexibility in the synthesis of analogs.

A plausible convergent synthesis of 1-(Piperidin-2-yl)cyclobutan-1-ol would involve the preparation of a suitable piperidine precursor and cyclobutanone, followed by their coupling. For example, a protected 2-lithiated piperidine derivative could be generated and reacted with cyclobutanone. The subsequent deprotection and treatment with hydrochloric acid would yield the desired product.

Table 1: Illustrative Convergent Synthesis Steps

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Protection of Piperidine | Piperidine | Boc Anhydride, Et3N, CH2Cl2 | N-Boc-piperidine |

| 2 | Lithiation | N-Boc-piperidine | s-BuLi, TMEDA, -78 °C | N-Boc-2-lithiated piperidine |

| 3 | Coupling | N-Boc-2-lithiated piperidine, Cyclobutanone | THF, -78 °C to rt | N-Boc-1-(piperidin-2-yl)cyclobutan-1-ol |

| 4 | Deprotection and Salt Formation | N-Boc-1-(piperidin-2-yl)cyclobutan-1-ol | HCl in Et2O | This compound |

Linear Synthesis Pathways

A linear synthesis involves the sequential construction of the target molecule from a single starting material. While this approach can be longer, it may be necessary if a suitable convergent coupling reaction cannot be developed.

A potential linear synthesis could start with a derivative of pipecolic acid (piperidine-2-carboxylic acid). researchgate.netrsc.org The carboxylic acid could be converted to a ketone, which would then serve as a handle for the construction of the cyclobutane ring. For instance, the ketone could be subjected to a Wittig reaction to form an alkene, followed by a [2+2] cycloaddition to form the cyclobutane ring.

Another linear approach could involve the ring expansion of a cyclopropylmethylamine derivative, a reaction known as the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgsynarchive.com This would involve the synthesis of a 1-(aminomethyl)cyclopropyl piperidine derivative, which upon treatment with nitrous acid, could rearrange to form the desired cyclobutanol.

Key Step Development and Optimization in the Synthesis of this compound

The successful synthesis of this compound hinges on the development and optimization of key chemical transformations, particularly the formation of the strained cyclobutanol ring.

Cyclobutanol Ring Formation Methodologies

The construction of the cyclobutanol ring is a significant challenge due to the inherent ring strain of the four-membered system. baranlab.org Several methodologies can be employed, with annulation reactions being a prominent strategy.

[2+2] cycloaddition reactions are powerful tools for the synthesis of cyclobutane derivatives. nih.govnih.govacs.orgnih.gov These reactions can be promoted photochemically, thermally, or by using a catalyst. baranlab.orgacs.org In the context of synthesizing 1-(Piperidin-2-yl)cyclobutan-1-ol, a [2+2] cycloaddition could be envisioned between an enamine derived from a piperidine aldehyde and a suitable alkene, or between a vinyl piperidine and a ketene. libretexts.org

A particularly relevant [2+2] cycloaddition is the Paterno-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548). wikipedia.orgthermofisher.comorganic-chemistry.orgnumberanalytics.com While this yields an oxetane rather than a cyclobutanol directly, the oxetane can potentially be rearranged or opened to provide the desired cyclobutanol framework.

Table 2: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type |

| Photochemical [2+2] | Alkene | Alkene | hv | Cyclobutane |

| Ketene [2+2] | Ketene | Alkene | Thermal | Cyclobutanone |

| Paterno-Büchi | Carbonyl | Alkene | hv | Oxetane |

The choice of reactants and conditions for the [2+2] cycloaddition would need to be carefully optimized to control regioselectivity and stereoselectivity, ensuring the desired 1,2-substitution pattern on the cyclobutane ring.

[Y] Rearrangement Reactions

Rearrangement reactions offer elegant pathways to construct the piperidine skeleton, often with a high degree of stereocontrol.

Aza-Claisen Rearrangement: The aza-Claisen rearrangement, particularly the Overman modification using allylic trichloroacetimidates, can be employed to synthesize substituted piperidines. acs.org A potential strategy could involve the rearrangement of a carefully selected allylic amine to establish the C-2 and C-3 stereochemistry, followed by ring-closing metathesis (RCM) to form the piperidine ring. Subsequent functional group manipulation would be required to introduce the cyclobutanol group.

Stevens and Sommelet-Hauser Rearrangements: The nih.govrsc.org-Stevens rearrangement, often in tandem with a Michael addition, can be used to construct piperidine rings from ammonium (B1175870) ylides. thieme-connect.com This domino reaction allows for the diastereoselective formation of the six-membered ring. thieme-connect.com While less common for simple piperidines, these rearrangements are a powerful tool in heterocyclic synthesis. tandfonline.com

[Z] Cycloaddition Reactions

Cycloaddition reactions provide a powerful means to assemble the piperidine ring system through the formation of multiple carbon-carbon or carbon-nitrogen bonds in a single step.

Diels-Alder and Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, involving the cycloaddition of an imine with a diene, is a classic method for constructing tetrahydropyridine (B1245486) derivatives, which can be readily reduced to piperidines. The choice of dienophile and diene allows for the introduction of substituents that can be later converted to the desired cyclobutanol group.

[2+2] and [4+2] Intramolecular Cycloadditions: Photochemical intramolecular [2+2] cycloaddition of dienes can yield bicyclic piperidinones, which serve as precursors to piperidines after reduction. nih.gov Another approach involves the generation of a highly reactive 3,4-piperidyne intermediate from a silyl (B83357) triflate precursor. This intermediate can be trapped in cycloaddition reactions with agents like 2-pyrone or furans to build annulated piperidine structures. nih.govtcichemicals.com

Piperidine Ring Construction and Functionalization

The most common approaches to substituted piperidines involve either building the ring from an acyclic precursor or functionalizing a pre-existing piperidine or pyridine (B92270) ring.

Strategies for Nitrogen Heterocycle Formation

Constructing the piperidine ring de novo allows for the strategic placement of functional groups.

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a widely used industrial and laboratory method to produce piperidines. wikipedia.orgrsc.org For the target molecule, a 2-substituted pyridine bearing a precursor to the cyclobutanol (e.g., a cyclobutanoyl group) could be hydrogenated. Various catalysts, including rhodium, palladium, and platinum, are effective, and the reaction conditions can often control the stereochemistry of the resulting piperidine. nih.govresearchgate.net

Intramolecular Cyclization (Reductive Amination): A highly convergent strategy involves the intramolecular reductive amination of δ-amino ketones. An acyclic precursor containing a primary amine and a ketone separated by a five-carbon chain can be cyclized under reductive conditions (e.g., using NaBH₃CN) to form the piperidine ring. tandfonline.com

Biocatalytic Approaches: Asymmetric synthesis of 2-substituted piperidines can be achieved using transaminases. These enzymes can catalyze the cyclization of ω-chloroketones, providing access to enantiomerically pure piperidines. acs.org

Regioselective Functionalization of the Piperidine Ring

Direct functionalization of a pre-formed piperidine ring at the C-2 position is a primary strategy for synthesizing 2-substituted derivatives.

α-Lithiation and Electrophilic Quench: The most direct conceptual approach involves the deprotonation of an N-protected piperidine at the C-2 position using a strong base, followed by reaction with an electrophile. The use of an N-Boc (tert-butoxycarbonyl) group can direct lithiation to the C-2 position. The resulting 2-lithiated piperidine can then react with cyclobutanone. A subsequent aqueous workup would yield the tertiary alcohol, 1-(N-Boc-piperidin-2-yl)cyclobutan-1-ol.

Anodic Oxidation: Anodic methoxylation of N-formylpiperidine can generate a precursor to an N-acyliminium ion. This intermediate readily reacts with various C-nucleophiles, such as a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide), at the C-2 position. nih.gov

C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation allow for the direct installation of functional groups onto the piperidine ring. Rhodium catalysts, in particular, have been shown to selectively functionalize the C-2 position of N-Boc or N-brosyl piperidines. nih.govresearchgate.net

The following table summarizes various approaches for C-2 functionalization:

| Method | Key Reagents | Intermediate | Typical Electrophile/Nucleophile | Reference |

|---|---|---|---|---|

| α-Lithiation | s-BuLi, TMEDA, N-Boc-piperidine | 2-Lithiated piperidine | Cyclobutanone | rsc.org |

| Anodic Methoxylation | N-formylpiperidine, Methanol | N-acyliminium ion | Cyclobutylmagnesium bromide | nih.gov |

| C-H Insertion | Rh₂(R-TCPTAD)₄, Diazoacetate | Metal-carbene complex | Introduces an ester group for further modification | nih.govresearchgate.net |

| Piperidyne Cycloaddition | Silyl triflate, CsF | 3,4-Piperidyne | Furan, Pyrrole, Pyrones | nih.govtcichemicals.com |

Application of Protecting Group Strategies in the Synthesis of this compound

Protecting the piperidine nitrogen is crucial for controlling reactivity and regioselectivity during synthesis. The choice of protecting group affects the reaction outcome, particularly in deprotonation and C-H activation steps. researchgate.net

Carbamates (Boc, Cbz): The tert-butoxycarbonyl (Boc) group is widely used. It directs lithiation to the adjacent C-2 and C-6 positions and is stable under many reaction conditions. rsc.org It is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl, which is convenient for the final salt formation. creative-peptides.com The benzyloxycarbonyl (Cbz) group is another option, removable by catalytic hydrogenation.

Sulfonamides (Ts, Bs): Tosyl (Ts) and Brosyl (Bs) groups are robust and can activate the adjacent C-H bonds for functionalization. nih.gov They require harsher conditions for removal, such as strong reducing agents (Na/NH₃) or strong acids.

Benzyl (B1604629) (Bn) Group: The benzyl group is stable to organometallic reagents and mild acidic/basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).

The selection of a protecting group is a critical strategic decision, as summarized in the table below.

| Protecting Group (PG) | Abbreviation | Key Features | Common Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Directs α-lithiation, acid labile | TFA, HCl in dioxane/ether | rsc.orgcreative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Stable to acid/base, removed by hydrogenation | H₂, Pd/C | creative-peptides.com |

| p-Toluenesulfonyl | Tosyl (Ts) | Strongly electron-withdrawing, very stable | HBr/AcOH, Na/NH₃(l) | creative-peptides.com |

| Benzyl | Bn | Stable to many reagents, removed by hydrogenation | H₂, Pd/C | rsc.org |

Solvent and Catalyst Selection for Critical Synthetic Steps

The choice of solvent and catalyst is paramount for achieving high yields and selectivity in the synthesis of the target compound.

Formation of the Cyclobutanol Moiety: The addition of an organometallic reagent to a carbonyl is a key step. This is typically performed in anhydrous aprotic ethers.

Grignard Reaction: If reacting a 2-acylpiperidine with cyclobutylmagnesium bromide or piperidine-2-carboxaldehyde with cyclobutylmagnesium bromide, tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are the solvents of choice. ethz.ch These solvents solvate the magnesium center, facilitating the reaction.

Organolithium Reaction: For the reaction of 2-lithiated piperidine with cyclobutanone, THF is also standard, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to enhance the reactivity of the organolithium species.

Hydrogenation of Pyridines: The reduction of a pyridine ring to a piperidine is sensitive to the catalyst and solvent.

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and rhodium on alumina (B75360) (Rh/Al₂O₃) are common. nih.gov Molybdenum disulfide has also been used for industrial preparations. wikipedia.org

Solvents: Protic solvents like ethanol, methanol, or acetic acid are frequently used to facilitate protonolysis of the metal-hydride species.

C-H Functionalization: These reactions are highly dependent on the specific catalyst chosen.

Catalysts: Dirhodium catalysts, such as Rh₂(OAc)₄ or chiral variants like Rh₂(R-TCPTAD)₄, are effective for carbene insertion reactions at the C-2 position. nih.govresearchgate.net

Solvents: Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are typically used to prevent interference with the catalytic cycle. nih.gov

The table below provides a summary of typical solvent and catalyst combinations for key transformations.

| Synthetic Step | Typical Catalyst | Typical Solvent(s) | Reference |

|---|---|---|---|

| Grignard Addition | None (reagent-based) | THF, Diethyl ether | ethz.ch |

| Pyridine Hydrogenation | Pd/C, PtO₂, Rh/C | Ethanol, Acetic Acid, Methanol | nih.gov |

| C-H Functionalization (Carbene Insertion) | Rh₂(OAc)₄, Rh₂(R-TCPTAD)₄ | Dichloromethane (DCM), Chloroform | nih.gov |

| Boc-Deprotection | None (reagent-based) | Dioxane, Methanol, Dichloromethane | creative-peptides.com |

Yield Optimization and Scalability Considerations for Research Applications

The successful synthesis of this compound for research applications necessitates careful consideration of yield optimization and scalability for each synthetic step. The key transformations, particularly the organolithium-mediated steps, present specific challenges and opportunities for improvement.

Yield Optimization

Lithiation Step: The formation of 2-lithio-N-Boc-piperidine is a crucial reaction. The choice of base, solvent, temperature, and additives significantly impacts the yield and selectivity. While s-BuLi in the presence of TMEDA is a common reagent system, the reaction conditions must be carefully controlled. Low temperatures, typically -78 °C, are essential to prevent side reactions and decomposition of the organolithium intermediate. whiterose.ac.uk The concentration of the reagents and the order of addition can also influence the outcome. For instance, slow addition of the base to the substrate solution can help to control the exotherm and minimize side product formation. odu.edu

Nucleophilic Addition Step: The reaction of the 2-lithiated piperidine with cyclobutanone is generally expected to be a high-yielding process. However, factors such as steric hindrance and the reactivity of the electrophile can affect the efficiency. The yield of this step can be influenced by the reaction temperature and the duration of the reaction. Maintaining a low temperature during the addition of cyclobutanone is crucial to prevent enolization or other side reactions. The diastereoselectivity of the addition can also be a consideration, potentially leading to a mixture of products, although in the case of addition to a symmetrical ketone like cyclobutanone, this is not a primary concern for the newly formed stereocenter at the cyclobutanol carbon.

The table below summarizes typical yields for analogous lithiation and trapping reactions of N-Boc-piperidine with various electrophiles, providing an estimate for the potential yield of the reaction with cyclobutanone.

| Electrophile | Trapped Product | Reported Yield (%) | Reference |

| Me3SiCl | (R)-N-Boc-2-(trimethylsilyl)piperidine | 73 | whiterose.ac.uk |

| PhMe2SiCl | (R)-N-Boc-2-(phenyldimethylsilyl)piperidine | 85 | whiterose.ac.uk |

| MeI | (R)-N-Boc-2-methylpiperidine | 45 | whiterose.ac.uk |

| MeOCOCl | N-Boc-2-(methoxycarbonyl)piperidine | 85 | rsc.org |

Deprotection Step: The N-Boc deprotection with HCl is generally a high-yielding and clean reaction. The choice of solvent (e.g., dioxane, methanol, or diethyl ether) and the concentration of HCl can be optimized to ensure complete reaction and efficient precipitation of the hydrochloride salt.

Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to larger research-scale quantities introduces several challenges that must be addressed.

Organolithium Reactions: Scaling up reactions involving organolithium reagents requires stringent safety precautions due to their pyrophoric nature. nih.gov Furthermore, the high reactivity and potential for exotherms necessitate efficient heat transfer, which can be challenging in larger reactors. The solubility of the organolithium intermediates can also become an issue at higher concentrations, potentially leading to precipitation and incomplete reactions. odu.eduresearchgate.net The use of co-solvents or adjusting the order of addition might be necessary to maintain a homogeneous reaction mixture. odu.edu

Temperature Control: The low temperatures required for the lithiation and nucleophilic addition steps are more difficult to maintain on a larger scale. Efficient cooling systems and careful monitoring of the internal reaction temperature are critical for ensuring reproducibility and minimizing the formation of byproducts. nih.gov

Work-up and Purification: The work-up procedures for large-scale reactions need to be carefully designed to handle larger volumes of solvents and to efficiently separate the product. Purification by column chromatography, which is common on a laboratory scale, may become impractical. Alternative purification methods such as crystallization or salt formation might need to be developed and optimized for the N-Boc protected intermediate.

Continuous Flow Chemistry: For larger-scale research applications, continuous flow technology offers a potential solution to many of the challenges associated with scaling up organolithium reactions. Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction conditions. This can lead to improved yields, higher selectivity, and enhanced safety compared to batch processing. youtube.comyoutube.com

The following table outlines key considerations for scaling up the synthesis of this compound.

| Synthetic Step | Key Scalability Considerations | Potential Solutions |

| Lithiation of N-Boc-piperidine | Heat management, reagent addition control, potential for precipitation of the organolithium intermediate. | Use of jacketed reactors with efficient cooling, slow subsurface addition of reagents, optimization of solvent systems. |

| Nucleophilic Addition | Maintaining low temperatures, ensuring efficient mixing. | Process control systems for temperature monitoring, use of appropriate agitation systems. |

| Work-up and Purification | Handling large volumes, efficient product isolation. | Development of crystallization-based purification methods for the intermediate, use of filtration and drying equipment suitable for larger quantities. |

| Overall Process | Safety of handling pyrophoric reagents, reproducibility. | Implementation of robust safety protocols, consideration of continuous flow synthesis for improved control and safety. nih.gov |

Stereochemical Investigations in the Synthesis of 1 Piperidin 2 Yl Cyclobutan 1 Ol Hcl

Elucidation of Chiral Centers and Potential Stereoisomers

The molecular structure of 1-(Piperidin-2-yl)cyclobutan-1-ol possesses two stereocenters, leading to the possibility of multiple stereoisomers.

C2 of the Piperidine (B6355638) Ring: The carbon atom at the 2-position of the piperidine ring, to which the cyclobutanol (B46151) moiety is attached, is a chiral center. Its configuration can be either (R) or (S).

C1 of the Cyclobutanol Ring: The carbinol carbon of the cyclobutanol ring, bearing the hydroxyl group, is also a chiral center. Its configuration can be designated as (R) or (S).

The presence of these two chiral centers means that 1-(Piperidin-2-yl)cyclobutan-1-ol can exist as a total of four possible stereoisomers. These consist of two pairs of enantiomers:

(1R, 2'R) and (1S, 2'S)

(1R, 2'S) and (1S, 2'R)

The relationship between stereoisomers that are not mirror images of each other is diastereomeric. Therefore, for instance, the (1R, 2'R) isomer is a diastereomer of the (1R, 2'S) and (1S, 2'R) isomers. The precise control over the synthesis of each of these stereoisomers is critical for understanding their distinct pharmacological profiles.

| Stereoisomer | Configuration at C1 (Cyclobutanol) | Configuration at C2 (Piperidine) | Relationship |

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

Asymmetric Synthesis Approaches to Enantiomerically Enriched 1-(Piperidin-2-yl)cyclobutan-1-ol HCl

To obtain enantiomerically pure or enriched forms of this compound, asymmetric synthesis strategies are employed. These methods aim to selectively produce one enantiomer over the others.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing 1-(Piperidin-2-yl)cyclobutan-1-ol, an asymmetric catalyst could be employed in the key carbon-carbon bond-forming step that creates one of the chiral centers.

For example, the addition of a cyclobutyl nucleophile to a chiral imine or iminium ion derived from a piperidine precursor could be catalyzed by a chiral Lewis acid or a Brønsted acid. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for such transformations. Chiral imidazolidinone catalysts, for instance, can activate α,β-unsaturated aldehydes for asymmetric additions, a principle that could be adapted for the synthesis of a suitable piperidine precursor.

Stereoselective Reduction Strategies

If the synthesis proceeds through a ketone intermediate, such as 1-(piperidin-2-yl)cyclobutanone, the stereochemistry of the cyclobutanol's hydroxyl group can be controlled through stereoselective reduction. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this reduction.

Bulky hydride reagents, such as L-Selectride®, often exhibit high diastereoselectivity by approaching the carbonyl from the less sterically hindered face. In the case of a 2-substituted piperidinyl ketone, the existing stereocenter on the piperidine ring can direct the approach of the reducing agent. Chelation control, where the reducing agent coordinates with the piperidine nitrogen and the ketone's oxygen, can also be exploited to favor the formation of a specific diastereomer.

Diastereoselective Control in Cyclobutanol Formation

Achieving control over the relative stereochemistry between the two chiral centers (diastereoselective control) is a significant challenge. The stereochemistry of the cyclobutanol ring formation can be influenced by the pre-existing stereocenter on the piperidine ring.

One synthetic strategy could involve the [2+2] cycloaddition of a ketene (B1206846) with an enamine or alkene derived from a chiral piperidine. The facial selectivity of the cycloaddition would be dictated by the stereochemistry of the piperidine derivative. Alternatively, the addition of a cyclobutyl organometallic reagent to a chiral N-protected 2-acylpiperidine could be employed. The stereochemical outcome of such an addition is often governed by Felkin-Anh or chelation-controlled models, depending on the nature of the N-protecting group and the metal cation. The stereoselective synthesis of substituted cyclobutanes has been shown to be achievable through ring contraction of corresponding pyrrolidines, a process that can proceed with a high degree of stereocontrol.

Enantiomeric Excess Determination Methodologies (Research-Oriented)

To verify the success of an asymmetric synthesis, the enantiomeric excess (ee) of the product must be determined. For a compound like 1-(Piperidin-2-yl)cyclobutan-1-ol, several research-oriented methodologies are available.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their quantification.

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC can be used. The enantiomers are separated on a capillary column coated with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the enantiomers can be resolved. The different coordination complexes formed between the enantiomers and the chiral reagent result in distinct chemical shifts for corresponding protons, allowing for the determination of their ratio.

Lack of Publicly Available Research Data

Extensive searches of publicly available scientific literature and chemical databases did not yield specific research findings, data tables, or detailed studies on the stereochemical purity and stability of the compound this compound. The synthesis and stereochemical investigations of various other piperidine derivatives are documented, but specific information regarding the enantiomeric and diastereomeric purity, as well as the stability profile of this particular molecule, remains unpublished in the public domain.

While general principles of stereochemical analysis and stability testing are well-established in pharmaceutical and chemical research, the application and results of these studies for this compound are not available. Methodologies for determining stereochemical purity often involve chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, which are capable of separating stereoisomers. nih.govnih.gov Stability studies typically assess the degradation of a compound under various stress conditions, including heat, humidity, light, and different pH levels, to establish its shelf-life and storage requirements.

Without specific research data, any detailed discussion on the stereochemical purity and stability of this compound would be speculative. Authoritative and scientifically accurate content on this specific topic requires dedicated experimental studies and their subsequent publication.

Mechanistic Investigations of Reactions Relevant to 1 Piperidin 2 Yl Cyclobutan 1 Ol Hcl

Reaction Pathway Elucidation for Key Synthetic Transformations

The principal synthetic route to 1-(Piperidin-2-yl)cyclobutan-1-ol involves the nucleophilic addition of a protected piperidin-2-yl organometallic species to cyclobutanone (B123998). A common strategy employs the use of an N-protected piperidine (B6355638), such as N-Boc-piperidine, which can be selectively deprotonated at the C2 position to generate a nucleophilic organolithium reagent.

The generally accepted reaction pathway proceeds as follows:

Deprotonation of N-Boc-piperidine: N-Boc-piperidine is treated with a strong base, typically an alkyllithium reagent like sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This results in the abstraction of a proton from the C2 position of the piperidine ring, forming the N-Boc-2-lithiated piperidine intermediate. The presence of the Boc protecting group is crucial as it acidifies the adjacent protons and directs the lithiation.

Nucleophilic Addition: The generated organolithium species, a potent nucleophile, is then reacted with cyclobutanone. The nucleophilic carbon of the lithiated piperidine attacks the electrophilic carbonyl carbon of cyclobutanone. This step leads to the formation of a lithium alkoxide intermediate.

Work-up and Deprotection: The reaction mixture is quenched with an aqueous acid, which protonates the alkoxide to yield N-Boc-1-(piperidin-2-yl)cyclobutan-1-ol. Subsequent removal of the Boc protecting group, typically under acidic conditions, affords the desired 1-(Piperidin-2-yl)cyclobutan-1-ol.

Salt Formation: Finally, treatment with hydrochloric acid (HCl) yields the stable hydrochloride salt, 1-(Piperidin-2-yl)cyclobutan-1-ol HCl.

The stereochemistry of the final product is determined by two key factors: the chirality of the 2-substituted piperidine and the facial selectivity of the nucleophilic attack on the planar cyclobutanone. The configuration of the 2-lithiated piperidine intermediate can be controlled through dynamic kinetic or thermodynamic resolution using chiral ligands. nih.gov

Intermediates Identification and Characterization (Excluding Basic ID)

The key intermediates in the synthesis of this compound are the N-Boc-2-lithiated piperidine and the subsequent lithium alkoxide.

N-Boc-2-lithiated Piperidine: This organolithium intermediate is highly reactive and not typically isolated. Its formation and stability have been the subject of spectroscopic and computational studies. In situ IR spectroscopy has been employed to monitor the lithiation of N-Boc-piperidine by observing the shift in the carbonyl stretching frequency of the Boc group upon deprotonation. whiterose.ac.uk The rate of rotation around the N-C(O) bond of the Boc group in the lithiated intermediate has been found to be a critical factor in its reactivity and stereoselectivity. whiterose.ac.uk For instance, studies on N-Boc-2-phenylpiperidine have shown that the barrier to rotation of the Boc group is significantly lower than in the corresponding pyrrolidine (B122466) analogue, impacting the conditions required for efficient substitution. whiterose.ac.uk

Lithium Alkoxide Intermediate: Following the nucleophilic addition, a lithium alkoxide intermediate is formed. This species is also highly reactive and is converted to the final alcohol upon acidic workup. The stereochemistry of this intermediate dictates the final relative stereochemistry of the two chiral centers in the product. The approach of the nucleophile to the cyclobutanone can occur from either face, leading to two possible diastereomeric alkoxides. The preferred trajectory of the nucleophile is influenced by steric and electronic factors, which are discussed in the computational section.

Kinetic and Thermodynamic Studies of Reaction Steps

Formation of N-Boc-2-lithiated Piperidine: The deprotonation of N-Boc-piperidine can be subject to dynamic kinetic resolution (DKR) or dynamic thermodynamic resolution (DTR). nih.gov

Kinetic Control: In the presence of a chiral ligand, if the rate of interconversion between the two enantiomers of the lithiated intermediate is slower than the rate of their reaction with an electrophile, the product ratio will be determined by the relative rates of reaction of the two enantiomers. This is known as dynamic kinetic resolution. Slow addition of the electrophile is often crucial for achieving high enantioselectivity under these conditions. nih.gov

Thermodynamic Control: Alternatively, if the enantiomers of the organolithium can equilibrate rapidly, the addition of a chiral ligand can lead to a difference in the stability of the diastereomeric complexes. The reaction will then favor the product derived from the more stable complex. This is referred to as dynamic thermodynamic resolution. nih.gov

Experimental studies on the lithiation of N-Boc-2-arylpiperidines have shown that high enantiomeric ratios can be achieved through kinetic resolution using n-BuLi and the chiral ligand sparteine. acs.org

Nucleophilic Addition to Cyclobutanone: The addition of the organolithium reagent to cyclobutanone can also be under either kinetic or thermodynamic control.

At low temperatures, the reaction is typically irreversible, and the major product is the one that is formed faster (the kinetic product). academie-sciences.fr The transition state leading to the kinetic product has a lower activation energy.

At higher temperatures, the initial addition may become reversible, allowing for equilibration to the more stable product (the thermodynamic product). academie-sciences.fr

| Parameter | Kinetic Product (Axial Attack) | Thermodynamic Product (Equatorial Attack) |

| Relative Rate Constant (k_rel) | 10 | 1 |

| Activation Energy (ΔG‡) | Lower | Higher |

| Product Stability (ΔG°) | Less Stable | More Stable |

| Typical Reaction Conditions | Low Temperature (-78 °C) | Higher Temperature (e.g., 0 °C to RT) |

| Predominant Product | Major at low temp | Major at high temp (if reversible) |

This table is illustrative and does not represent experimentally determined values for the specific reaction of interest.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry provides powerful tools to investigate the intricacies of the reaction mechanism, including the structures of transition states and the energy profiles of the reaction pathways.

Transition State Analysis

The stereochemical outcome of the nucleophilic addition to cyclobutanone is determined by the relative energies of the transition states leading to the different diastereomeric products. Computational studies, typically using Density Functional Theory (DFT), can be used to model these transition states.

For the addition of an organolithium reagent to a ketone, the transition state is often described as a six-membered ring structure involving the lithium cation, the oxygen of the carbonyl group, the carbonyl carbon, and the nucleophilic carbon. organic-chemistry.org The geometry of this transition state is influenced by steric hindrance and electronic effects. In the case of cyclobutanone, the puckered nature of the four-membered ring adds another layer of complexity.

Computational models can predict the preferred direction of nucleophilic attack (axial vs. equatorial on the developing cyclohexane-like chair transition state). The Felkin-Anh and Cieplak models are often invoked to rationalize the observed stereoselectivity in nucleophilic additions to cyclic ketones. academie-sciences.fr DFT calculations can provide quantitative estimates of the energy differences between the various possible transition states, allowing for a prediction of the major product.

Energy Profile Calculations

DFT calculations can be used to map the entire energy profile of the reaction, from reactants to products, including all intermediates and transition states. This provides a quantitative understanding of the reaction kinetics and thermodynamics.

A hypothetical reaction energy profile for the addition of N-Boc-2-lithiated piperidine to cyclobutanone is shown below. The profile would illustrate the initial formation of the organolithium reagent, followed by the nucleophilic addition step. The relative heights of the activation barriers for axial and equatorial attack would determine the kinetic product ratio. The relative energies of the final alkoxide intermediates would indicate the thermodynamic product ratio.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | N-Boc-piperidine + s-BuLi + Cyclobutanone | 0 |

| Intermediate | N-Boc-2-lithiated piperidine + Cyclobutanone | +5 |

| Transition State (Axial Attack) | [TS_axial]‡ | +15 |

| Transition State (Equatorial Attack) | [TS_equatorial]‡ | +17 |

| Product (Axial Attack) | Lithium alkoxide (axial-OH) | -10 |

| Product (Equatorial Attack) | Lithium alkoxide (equatorial-OH) | -12 |

This table presents hypothetical energy values for illustrative purposes.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding the reactivity and selectivity of chemical reactions. The key interaction in the nucleophilic addition to cyclobutanone is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (N-Boc-2-lithiated piperidine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (cyclobutanone).

The HOMO of the organolithium reagent is localized on the C2 carbon of the piperidine ring, making it the nucleophilic center. The LUMO of cyclobutanone is the π* orbital of the carbonyl group, which is localized on the carbonyl carbon and oxygen atoms. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile influences the reactivity; a smaller energy gap generally leads to a faster reaction.

FMO theory can also be used to rationalize the stereoselectivity of the reaction. The shape and symmetry of the interacting orbitals can favor a particular orientation of approach, leading to the preferential formation of one diastereomer over the other. For instance, the overlap between the HOMO of the incoming nucleophile and the LUMO of the cyclobutanone can be more favorable for one trajectory of attack (e.g., from the less sterically hindered face), thus explaining the observed stereochemical outcome.

Advanced Analytical Methodologies for Research on 1 Piperidin 2 Yl Cyclobutan 1 Ol Hcl

Spectroscopic Techniques for Structural Elucidation (Beyond Basic ID)

Spectroscopy is a cornerstone of chemical analysis, offering a non-destructive window into molecular structure. For a compound like 1-(Piperidin-2-yl)cyclobutan-1-ol HCl, advanced spectroscopic methods are required to resolve its complex structural features, including the relative and absolute configurations of its two chiral centers.

High-Resolution NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While basic 1D ¹H and ¹³C NMR provide initial confirmation of the carbon-hydrogen framework, high-resolution and two-dimensional (2D) NMR techniques are essential for assigning the stereochemistry of 1-(Piperidin-2-yl)cyclobutan-1-ol. This compound has two chiral centers—at C2 of the piperidine (B6355638) ring and C1 of the cyclobutanol (B46151) ring—leading to the possibility of four stereoisomers (two pairs of enantiomers).

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial. libretexts.org A COSY spectrum reveals through-bond proton-proton couplings, establishing the connectivity within the piperidine and cyclobutanol rings. libretexts.org For instance, the correlation between the proton at C2 of the piperidine ring and the adjacent methylene (B1212753) protons at C3 can be definitively established.

NOESY, on the other hand, identifies through-space correlations between protons that are in close proximity (typically < 5 Å), which is vital for determining the relative stereochemistry (cis or trans) of the substituents on the two rings. acdlabs.comlibretexts.org A cross-peak between the proton at C2 of the piperidine ring and a proton on the cyclobutanol ring would suggest they are on the same face of the molecule, indicating a cis relationship. The absence of such a correlation would imply a trans relationship. acdlabs.com The combination of these techniques allows for the unambiguous assignment of diastereomers. researchgate.net

Table 1: Hypothetical ¹H NMR and NOESY Correlations for a cis-Isomer of 1-(Piperidin-2-yl)cyclobutan-1-ol

| Proton Position | Hypothetical Chemical Shift (ppm) | Key COSY Correlations (3-bond) | Key NOESY Correlations (Through-space) |

| Piperidine H-2 | ~3.1 | Piperidine H-3a, H-3b | Cyclobutanol H-2'a, Piperidine H-6a |

| Cyclobutanol -OH | ~4.5 (broad) | None | Cyclobutanol H-2'a, H-4'a |

| Piperidine H-6 (axial) | ~2.8 | Piperidine H-5a, H-5b | Piperidine H-2, Piperidine H-4 (axial) |

| Piperidine H-6 (equatorial) | ~3.2 | Piperidine H-5a, H-5b | None significant with H-2 |

| Cyclobutanol Ring CH₂ | 1.8 - 2.5 | Intra-ring CH₂ protons | Protons on the same face of the ring |

Advanced Mass Spectrometry for Mechanistic Fragments

Advanced mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides invaluable information on the fragmentation pathways of a molecule, which helps to confirm its structure and understand its gas-phase chemistry. nih.govscielo.br Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, producing a protonated molecular ion [M+H]⁺. This ion is then selected and subjected to collision-induced dissociation (CID) to generate a spectrum of fragment ions. nih.gov

For 1-(Piperidin-2-yl)cyclobutan-1-ol, the fragmentation pattern would be characteristic of its two cyclic components. Key fragmentation pathways would likely include:

Neutral loss of water (H₂O): A common fragmentation for alcohols, leading to a prominent [M+H-18]⁺ ion. scielo.br

Piperidine Ring Opening: Cleavage of the C-N bonds in the piperidine ring is a characteristic fragmentation pathway for piperidine alkaloids and their derivatives. nih.govresearchgate.net

Cleavage of the Cyclobutanol Moiety: The bond between the two rings (C2-C1') is susceptible to cleavage, leading to ions corresponding to the protonated piperidine ring or the cyclobutanol cation.

Cyclobutane (B1203170) Ring Fragmentation: The strained cyclobutane ring can undergo cleavage to lose ethene (C₂H₄).

Analyzing the masses of these fragments allows for a piece-by-piece reconstruction of the molecule, confirming the presence of both the piperidine and cyclobutanol moieties. High-resolution mass spectrometry (HRMS) enables the determination of the exact mass of each fragment, allowing for the calculation of its elemental composition and further solidifying structural assignments. scielo.br

Table 2: Plausible ESI-MS/MS Fragmentation of 1-(Piperidin-2-yl)cyclobutan-1-ol ([M+H]⁺)

| m/z of Fragment Ion | Proposed Structure / Loss | Fragmentation Pathway |

| [M+H-18]⁺ | Loss of H₂O | Dehydration of the tertiary alcohol on the cyclobutanol ring. scielo.br |

| [M+H-28]⁺ | Loss of C₂H₄ | Retro [2+2] cycloaddition of the cyclobutanol ring. |

| 84 | Protonated Piperidine Fragment | Cleavage of the C-C bond between the piperidine and cyclobutanol rings. |

| 70 | Fragment from Piperidine Ring | Alpha-cleavage adjacent to the nitrogen atom within the piperidine ring. scielo.br |

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for studying the conformational isomers of 1-(Piperidin-2-yl)cyclobutan-1-ol. The piperidine ring can exist in different conformations, most commonly a chair form, but twist-boat forms are also possible, especially in substituted systems. researchgate.net Similarly, the cyclobutane ring is not planar but exists in a "puckered" conformation to relieve torsional strain. masterorganicchemistry.com

FTIR and Raman spectra provide a "fingerprint" of the molecule, with specific bands corresponding to the stretching and bending of bonds like C-N, C-C, O-H, and N-H. nih.govnih.gov By comparing the experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), the most stable conformation can be identified. nih.gov For example, the position and shape of the N-H and O-H stretching bands can provide information about intramolecular and intermolecular hydrogen bonding, which influences conformational preference. Analysis of the low-frequency region in the Raman spectrum can yield information about the puckering of the cyclobutane ring and the skeletal vibrations of the piperidine ring. nih.gov

Table 3: Key Vibrational Frequencies for Conformational Analysis of 1-(Piperidin-2-yl)cyclobutan-1-ol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |

| O-H Stretch | 3200-3600 | FTIR, Raman | Presence of hydroxyl group, hydrogen bonding status. |

| N-H Stretch | 3100-3500 | FTIR, Raman | Presence of secondary amine, hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-3000 | FTIR, Raman | Confirms aliphatic nature of the rings. |

| C-O Stretch | 1050-1150 | FTIR | Characteristic of tertiary alcohol. |

| Ring Puckering/Deformation | < 400 | Raman | Provides insight into the specific conformation of the cyclobutane and piperidine rings. nih.gov |

Chromatographic Methods for Purity and Isomer Separation (Research Focus)

Chromatography is the premier technique for separating components of a mixture. For research involving this compound, chromatographic methods are essential for assessing chemical and isomeric purity, which is critical for ensuring the reliability of subsequent studies.

Chiral HPLC for Enantiomeric Purity Assessment

Since 1-(Piperidin-2-yl)cyclobutan-1-ol is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is of paramount importance. thieme-connect.de High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. csfarmacie.czchromatographyonline.com

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector that constitutes the stationary phase. chiralpedia.com These diastereomeric complexes have different stabilities, leading to different retention times and thus separation of the enantiomers. libretexts.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are widely used and can be operated in various modes (normal-phase, reversed-phase, polar organic) to achieve separation. chromatographyonline.com

Alternatively, an indirect method can be used. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers can then be separated on a standard, achiral HPLC column. libretexts.org However, this method requires that the reaction proceeds to completion without any racemization. thieme-connect.de

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC-based Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phases | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) nih.gov | Hexane/Alcohol, Acetonitrile, Methanol | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions. |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Aqueous buffers/Organic modifiers | Complex mechanism involving hydrogen bonding, inclusion, and ionic interactions. |

| Pirkle-type (Brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Alcohol | π-π interactions, hydrogen bonding, dipole stacking. csfarmacie.cz |

| Cyclodextrin-based | β-Cyclodextrin derivatives nih.gov | Reversed-phase (Water/Acetonitrile/Methanol) | Host-guest inclusion complexation within the cyclodextrin (B1172386) cavity. csfarmacie.cz |

Advanced GC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.net In the context of synthesizing 1-(Piperidin-2-yl)cyclobutan-1-ol, GC-MS is an invaluable tool for monitoring reaction progress and analyzing the purity of the crude product. It can identify and quantify starting materials, intermediates, byproducts, and the final product in a single run. ajgreenchem.com

Due to the polar nature of 1-(Piperidin-2-yl)cyclobutan-1-ol (containing -OH and -NH groups), its volatility and chromatographic behavior can be poor. Therefore, derivatization is often necessary prior to GC-MS analysis. This involves converting the polar functional groups into less polar, more volatile derivatives, for example, through silylation (to form trimethylsilyl (B98337) ethers/amines) or acylation.

The gas chromatograph separates the components of the derivatized mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector. The MS provides a mass spectrum for each peak, which can be compared against spectral libraries or interpreted based on known fragmentation patterns to identify the compound. researchgate.net This allows for a comprehensive analysis of the reaction mixture, providing crucial feedback for optimizing reaction conditions. nih.gov

Table 5: Hypothetical GC-MS Analysis of a Derivatized Synthesis Mixture

| Retention Time (min) | Major m/z Fragments in Mass Spectrum | Compound Identification (as derivative) | Implication for Synthesis |

| 4.5 | 73, 147, ... | Silylation Agent (e.g., BSTFA) | Excess reagent. |

| 8.2 | ... | Derivatized Starting Material 1 | Incomplete reaction. |

| 9.5 | ... | Derivatized Starting Material 2 | Incomplete reaction. |

| 12.8 | ... | Derivatized Byproduct | Side reaction occurred; conditions may need adjustment. |

| 15.3 | [M]⁺, [M-15]⁺, ... | Derivatized 1-(Piperidin-2-yl)cyclobutan-1-ol | Desired product formed. Peak area indicates yield. |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is particularly crucial for molecules with complex stereochemistry, such as this compound. The presence of a chiral center at the 2-position of the piperidine ring and another at the carbinol carbon of the cyclobutanol ring means the compound can exist as multiple stereoisomers (diastereomers and enantiomers).

The primary application of X-ray crystallography in this context would be the unambiguous determination of the absolute stereochemistry of a single enantiomer. By successfully growing a suitable single crystal of the hydrochloride salt, the diffraction of X-rays by the crystal lattice allows for the precise calculation of atomic coordinates. This would definitively establish the (R) or (S) configuration at each chiral center, providing a foundational piece of structural information that is unattainable with the same level of certainty by most other analytical techniques.

Furthermore, a crystallographic study would yield a wealth of data on the solid-state conformation of the molecule. This includes precise bond lengths, bond angles, and torsion angles, revealing the preferred spatial orientation of the piperidine and cyclobutanol rings relative to each other. Analysis of the crystal packing would illuminate the intermolecular interactions that stabilize the solid-state structure, such as hydrogen bonds involving the hydroxyl group, the secondary amine, and the chloride counter-ion, as well as weaker van der Waals forces.

A comprehensive search of the published scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for this compound. Consequently, no experimental data on its crystal structure, absolute stereochemistry, or solid-state packing is currently available in the public domain.

As no experimental data is available, the following table is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallography experiment. The values are for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₈ClNO |

| Formula Weight | 191.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 8.5, 12.1, 9.3 |

| α, β, γ (°) | 90, 105.4, 90 |

| Volume (ų) | 925.6 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.375 g/cm³ |

| Hydrogen Bonding | O-H···Cl, N-H···Cl |

Spectroscopic Titration and Binding Studies

Spectroscopic titration techniques are powerful methods for studying the non-covalent interactions between a host molecule and a guest, or a ligand and a receptor. These studies monitor changes in a spectroscopic signal (such as UV-Vis absorbance, fluorescence, or NMR chemical shifts) as a function of the concentration of a binding partner. For a compound like this compound, these methods could be employed to quantify its interactions with biologically relevant macromolecules or other small molecules.

Given the structural motifs present in the compound—a secondary amine that is protonated at physiological pH and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor—it is plausible that it could engage in binding events with proteins, enzymes, or nucleic acids. For example, if this compound were being investigated as a ligand for a specific receptor, spectroscopic titration could be used to determine the binding affinity (Ka) or the dissociation constant (Kd).

A typical experiment might involve holding the concentration of this compound constant while incrementally adding a solution of the target macromolecule. Changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon binding of the compound could be monitored. The data would then be fitted to a suitable binding isotherm model to calculate the binding parameters. Alternatively, if the compound itself possessed a suitable chromophore or fluorophore, changes in its own spectroscopic properties upon binding could be observed.

A thorough review of scientific literature found no specific spectroscopic titration or binding studies for this compound. Therefore, there is no publicly available data on its binding affinity or interaction mechanisms with any specific molecular target.

As no experimental data is available, this table illustrates the type of data that would be generated from a spectroscopic titration experiment designed to study the binding of the compound to a hypothetical protein target. The values are for illustrative purposes only.

| Binding Parameter | Hypothetical Value | Method of Determination |

| Binding Affinity (Ka) | 1.5 x 10⁵ M⁻¹ | Fluorescence Titration |

| Dissociation Constant (Kd) | 6.7 µM | Isothermal Titration Calorimetry |

| Stoichiometry (n) | 1:1 | Job's Plot Analysis |

| ΔH (Enthalpy) | -25 kJ/mol | Isothermal Titration Calorimetry |

| ΔS (Entropy) | 15 J/(mol·K) | Isothermal Titration Calorimetry |

Computational and Theoretical Studies of 1 Piperidin 2 Yl Cyclobutan 1 Ol Hcl

QSAR/QSPR Studies for Structural Reactivity Correlations (Purely theoretical, no biological activity)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its properties or reactivity. nih.gov These models are built on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its reactivity. For a purely theoretical analysis of the structural reactivity of 1-(Piperidin-2-yl)cyclobutan-1-ol HCl, a QSPR approach would be most relevant.

A hypothetical QSPR study for this compound would involve calculating a series of molecular descriptors that quantify various aspects of its three-dimensional structure, electronic properties, and lipophilicity. These descriptors would then be correlated with experimentally determined or computationally predicted measures of chemical reactivity.

Key Molecular Descriptors for Reactivity Analysis:

A QSPR model for the reactivity of this compound would likely incorporate descriptors from several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds, rings, and branches. For instance, the presence of the fused piperidine (B6355638) and cyclobutanol (B46151) rings would be a key topological feature.

Electronic Descriptors: These quantify the distribution of electrons within the molecule and are crucial for understanding chemical reactivity. Key electronic descriptors include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). Studies on piperine (B192125) have shown that the piperidine ring influences the electronic properties and reactivity of the molecule. researchgate.net

Physicochemical Descriptors: These include properties like lipophilicity (logP), which describes a molecule's solubility in nonpolar versus polar solvents, and polarizability, which is the ability of the electron cloud to be distorted by an electric field.

Illustrative QSPR Data Table for Reactivity Prediction:

The following table is a hypothetical representation of data that could be used to build a QSPR model for a series of piperidine-containing cyclobutanol derivatives, with the goal of predicting a reactivity parameter (e.g., the rate constant of a specific reaction).

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity (k) |

| 1-(Piperidin-2-yl)cyclobutan-1-ol | 155.25 | 1.8 | -6.2 | 1.5 | 0.05 |

| 1-(Piperidin-2-yl)cyclopentan-1-ol | 169.28 | 2.1 | -6.1 | 1.6 | 0.07 |

| 1-(Piperidin-2-yl)cyclohexan-1-ol | 183.31 | 2.4 | -6.0 | 1.7 | 0.09 |

| 1-(4-Methylpiperidin-2-yl)cyclobutan-1-ol | 169.28 | 2.2 | -6.3 | 1.4 | 0.04 |

| This compound | 191.71 | 0.5 | -7.0 | 1.2 | 0.02 |

Detailed Research Findings from Related Systems:

While direct research on this compound is lacking, studies on related structures provide valuable insights that could inform a theoretical QSPR analysis.

Cyclic Alcohols: QSPR models have been developed for predicting the thermodynamic properties of alcohols, including cyclic alcohols. acs.org These models often use descriptors related to molecular size, shape, and intermolecular forces. The conformational analysis of cyclobutanol itself has been a subject of detailed computational and spectroscopic studies, which have identified the relative stabilities of its different conformers. nih.gov The specific conformation adopted by the cyclobutanol ring in this compound would undoubtedly influence its reactivity.

Reactivity Correlations: In a theoretical QSPR study, one could hypothesize that increasing the electron-donating ability of substituents on the piperidine ring would increase the nucleophilicity of the nitrogen atom, potentially affecting reactions at this site. Conversely, modifications to the cyclobutanol ring could influence its susceptibility to oxidation or rearrangement reactions, which are known for cyclobutanol. wikipedia.org

Hypothetical Reactivity Correlation Table:

This table illustrates a potential correlation between specific structural descriptors and a hypothetical reactivity parameter for a series of related compounds.

| Descriptor | Correlation with Reactivity | Rationale |

| Piperidine Ring Conformation | High | The axial or equatorial position of the cyclobutanol substituent will affect steric hindrance and the accessibility of the nitrogen lone pair. |

| Nitrogen Atom Partial Charge | High | A more negative partial charge would indicate higher nucleophilicity and increased reactivity in reactions involving nucleophilic attack by the nitrogen. |

| HOMO-LUMO Gap | High | A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net |

| Cyclobutanol Hydroxyl Group Orientation | Moderate | The orientation of the hydroxyl group can influence intramolecular hydrogen bonding and the steric environment around the reactive centers. |

| Molecular Volume | Moderate | Larger molecules may experience greater steric hindrance, potentially reducing reaction rates. |

Derivatization and Synthetic Utility of 1 Piperidin 2 Yl Cyclobutan 1 Ol Hcl As a Research Building Block

Functional Group Interconversions on the Piperidine (B6355638) Moiety

The secondary amine of the piperidine ring is a versatile functional handle that can undergo a variety of transformations to introduce new molecular complexity. As a nucleophile, this nitrogen atom is amenable to several standard functional group interconversions.

Key reactions include:

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides in the presence of a suitable base, such as potassium carbonate or a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), to yield N-alkylated derivatives. researchgate.net Careful control of stoichiometry is necessary to prevent over-alkylation, which would result in a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base, readily forms stable amide derivatives. This transformation is fundamental for incorporating the piperidine scaffold into peptide-like structures or other complex architectures. nih.gov

N-Arylation: The introduction of aryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the connection of the piperidine unit to various aromatic systems.

N-Sulfonylation: The amine reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. This conversion modifies the electronic properties of the nitrogen atom and can serve as a protecting group.

These transformations allow for the systematic modification of the piperidine moiety, enabling its use as a versatile scaffold in the construction of diverse chemical libraries.

Table 1: Selected Functional Group Interconversions of the Piperidine Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | N-Alkyl Piperidine |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Pyridine) | N-Acyl Piperidine (Amide) |

| N-Arylation | Ar-X, Pd or Cu Catalyst, Base | N-Aryl Piperidine |

| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride), Base | N-Sulfonyl Piperidine (Sulfonamide) |

Modifications and Reactions at the Cyclobutanol (B46151) Hydroxyl Group

The tertiary alcohol on the strained four-membered ring provides a second reactive site with unique chemical characteristics. The ring strain inherent to the cyclobutane (B1203170) system significantly influences the reactivity of the hydroxyl group and the adjacent carbon-carbon bonds. georganics.sk

Common modifications and reactions include:

O-Acylation (Esterification): The hydroxyl group can be converted to an ester by reacting with acyl chlorides or anhydrides. This reaction is often facilitated by a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).

O-Alkylation (Etherification): Formation of an ether can be accomplished by deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then treated with an alkyl halide in a Williamson ether synthesis.

Conversion to a Leaving Group: The alcohol can be transformed into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. libretexts.org This activates the position for subsequent nucleophilic substitution or elimination reactions.

Acid-Catalyzed Rearrangement and Ring Expansion: A key reaction pathway for cyclobutanols involves acid-catalyzed processes. cdnsciencepub.com Treatment with acid can promote dehydration to form an alkene via an E1 mechanism. libretexts.org More significantly, the resulting carbocation intermediate can trigger skeletal rearrangements, including ring expansion to form cyclopentanone (B42830) derivatives or ring-opening fragmentation, which are characteristic reactions of strained cyclobutanol systems. georganics.skacs.orgacs.orgacs.org The specific outcome depends on the substitution pattern and reaction conditions.

Table 2: Potential Reactions at the Cyclobutanol Hydroxyl Group

| Reaction Type | Reagents | Product Class | Notes |

|---|---|---|---|

| Esterification | RCOCl, Base | Cyclobutyl Ester | Forms a C-O-C=O bond. |

| Etherification | 1. NaH; 2. R-X | Cyclobutyl Ether | Forms a C-O-C bond. |

| Tosylation | TsCl, Pyridine | Cyclobutyl Tosylate | Converts OH to a good leaving group. libretexts.org |

| Ring Expansion | Acid Catalyst (e.g., H₂SO₄) | Cyclopentanone Derivative | A characteristic rearrangement of 1-substituted cyclobutanols. cdnsciencepub.comacs.org |

Strategies for Incorporation into More Complex Molecular Architectures for Research Purposes

The bifunctional nature of 1-(piperidin-2-yl)cyclobutan-1-ol allows it to serve as a versatile linker or scaffold for assembling more complex molecules. The two reactive sites—the piperidine nitrogen and the cyclobutanol oxygen—can be addressed sequentially or orthogonally to build larger structures.

Synthetic strategies include:

Sequential Functionalization: One functional group can be reacted while the other is protected or remains inert under the reaction conditions. For example, the piperidine nitrogen can be acylated first. The resulting amide can then undergo further chemistry, or the cyclobutanol hydroxyl can be subsequently used for another coupling reaction, such as esterification. This allows for the controlled, stepwise assembly of molecular fragments onto the central scaffold.

Orthogonal Protection Strategies: To achieve more complex modifications, one of the functional groups can be protected. The alcohol could be protected as a silyl (B83357) ether (e.g., TBS ether), allowing for a wide range of transformations on the piperidine nitrogen. Subsequent deprotection of the alcohol reveals the hydroxyl group for further reactions.

Multicomponent Reactions: The building block could potentially be employed in multicomponent reactions (MCRs), where both the amine and alcohol functionalities participate in a cascade sequence to rapidly generate molecular complexity from simple precursors. nih.govrsc.org

These approaches enable the use of 1-(piperidin-2-yl)cyclobutan-1-ol as a three-dimensional (3D) fragment to connect different chemical entities, making it a valuable tool in fragment-based drug discovery and the synthesis of complex target molecules. nih.gov

Development of Novel Analogs for Structure-Activity Relationship (SAR) Studies (Purely chemical SAR)

Systematic structural modification of 1-(piperidin-2-yl)cyclobutan-1-ol allows for the exploration of chemical structure-activity relationships (SAR). By altering the ring systems or functional groups, the chemical properties of the building block, such as reactivity, conformation, and stability, can be fine-tuned.

Potential analog classes for chemical SAR studies include:

Cycloalkanol Ring Variation: Replacing the cyclobutane ring with cyclopropane (B1198618) or cyclopentane (B165970) rings would systematically alter the ring strain. This directly impacts the stability of the alcohol and its propensity to undergo ring-opening or rearrangement reactions. georganics.skacs.org For example, 1-substituted cyclopropanols are generally more prone to rearrangement than their cyclobutanol counterparts.

Piperidine Ring Substitution: Introducing substituents at other positions (C3, C4, C5, C6) of the piperidine ring would modulate the steric environment around both the nitrogen and the cyclobutanol moiety. nih.gov This would influence the accessibility and nucleophilicity of the nitrogen and could create new stereocenters, leading to different diastereomeric products in subsequent reactions.

Functional Group Isosteres: Replacing the hydroxyl group with other functionalities, such as an amino (-NH₂) or thiol (-SH) group, would create analogs with distinctly different chemical properties (e.g., nucleophilicity, acidity, coordination ability).